N-(1-cyanocyclobutyl)-3-(4-methoxyphenyl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-3-(4-methoxyphenyl)-N-methylpropanamide, also known as CPP-115, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as GABA aminotransferase inhibitors, which are known to increase the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is a neurotransmitter that is responsible for inhibiting the activity of neurons, and its deficiency is associated with several neurological disorders.
Mécanisme D'action
N-(1-cyanocyclobutyl)-3-(4-methoxyphenyl)-N-methylpropanamide works by inhibiting the activity of GABA aminotransferase, an enzyme that is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclobutyl)-3-(4-methoxyphenyl)-N-methylpropanamide increases the levels of GABA, leading to a reduction in the activity of neurons and a calming effect on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanocyclobutyl)-3-(4-methoxyphenyl)-N-methylpropanamide are primarily related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that is responsible for reducing the activity of neurons, leading to a calming effect on the brain. By increasing the levels of GABA, N-(1-cyanocyclobutyl)-3-(4-methoxyphenyl)-N-methylpropanamide can reduce seizure activity, anxiety, and addiction-related behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanocyclobutyl)-3-(4-methoxyphenyl)-N-methylpropanamide for lab experiments is its ability to selectively inhibit GABA aminotransferase, without affecting other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of GABA in neurological disorders. However, one limitation of N-(1-cyanocyclobutyl)-3-(4-methoxyphenyl)-N-methylpropanamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclobutyl)-3-(4-methoxyphenyl)-N-methylpropanamide. One area of interest is its potential as a treatment for addiction, particularly in reducing the self-administration of drugs like cocaine and nicotine. Another area of interest is its potential as a treatment for anxiety disorders, which are often associated with low levels of GABA in the brain. Additionally, there is interest in developing more potent and selective GABA aminotransferase inhibitors, which could have greater therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-3-(4-methoxyphenyl)-N-methylpropanamide involves several steps, starting with the reaction of 1-cyanocyclobutane carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-4-methoxyaniline in the presence of a base to form the amide. The resulting compound is then purified using column chromatography to obtain N-(1-cyanocyclobutyl)-3-(4-methoxyphenyl)-N-methylpropanamide.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-3-(4-methoxyphenyl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications in several neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-(1-cyanocyclobutyl)-3-(4-methoxyphenyl)-N-methylpropanamide has been shown to increase the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety-like behavior. It has also been shown to reduce the self-administration of cocaine and nicotine in animal models, suggesting its potential as a treatment for addiction.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(4-methoxyphenyl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18(16(12-17)10-3-11-16)15(19)9-6-13-4-7-14(20-2)8-5-13/h4-5,7-8H,3,6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNNJDGIFHRVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=CC=C(C=C1)OC)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-(4-methoxyphenyl)-N-methylpropanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.